molecular formula C17H25N3O2 B12631291 N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide CAS No. 919107-11-2

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide

Cat. No.: B12631291
CAS No.: 919107-11-2
M. Wt: 303.4 g/mol
InChI Key: ZCBHYENVEWKIFO-UHFFFAOYSA-N
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Description

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide is a heterocyclic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as palladium-catalyzed Suzuki-Miyaura cross-coupling have been employed for the synthesis of indazole derivatives, providing a reliable and efficient pathway for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the indazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Axitinib: A tyrosine kinase inhibitor used to treat renal cell cancer.

    Lonidamine: A hexokinase inhibitor with antitumor properties.

    Granisetron: A 5-HT-3 antagonist used as an antiemetic in cancer radiotherapy.

    Benzydamine: An anti-inflammatory and analgesic agent.

Uniqueness

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide stands out due to its unique structural features, which allow for specific interactions with biological targets.

Properties

CAS No.

919107-11-2

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N,2-dibutyl-3-methoxyindazole-6-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-4-6-10-18-16(21)13-8-9-14-15(12-13)19-20(11-7-5-2)17(14)22-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21)

InChI Key

ZCBHYENVEWKIFO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCCC

Origin of Product

United States

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